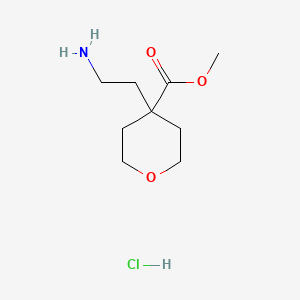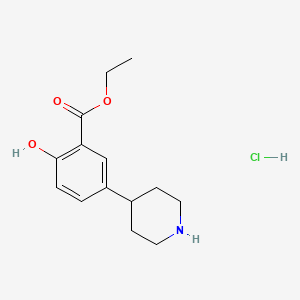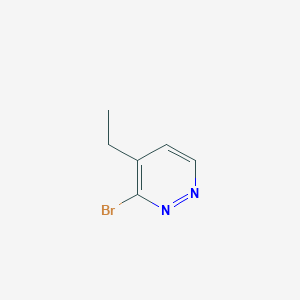
3-BroMo-4-ethylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BroMo-4-ethylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The presence of bromine and ethyl groups on the pyridazine ring makes this compound a compound of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-BroMo-4-ethylpyridazine typically involves the bromination of 4-ethylpyridazine. One common method includes the reaction of 4-ethylpyridazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 3-position of the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-BroMo-4-ethylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkyl derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted pyridazines with various functional groups.
- Oxidized or reduced derivatives of the ethyl group.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
3-BroMo-4-ethylpyridazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-BroMo-4-ethylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethyl group contribute to the compound’s binding affinity and specificity. For example, in enzyme inhibition, the compound may bind to the active site, blocking substrate access and inhibiting enzyme activity . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-Bromo-4-methylpyridazine: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylpyridazine: Lacks the bromine atom, affecting its reactivity and applications.
3,6-Dibromo-4-ethylpyridazine: Contains an additional bromine atom, leading to different chemical properties and reactivity.
Uniqueness: 3-BroMo-4-ethylpyridazine is unique due to the specific combination of bromine and ethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse research fields highlight its versatility and importance.
Properties
Molecular Formula |
C6H7BrN2 |
|---|---|
Molecular Weight |
187.04 g/mol |
IUPAC Name |
3-bromo-4-ethylpyridazine |
InChI |
InChI=1S/C6H7BrN2/c1-2-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3 |
InChI Key |
QGJAGIYXEVNYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


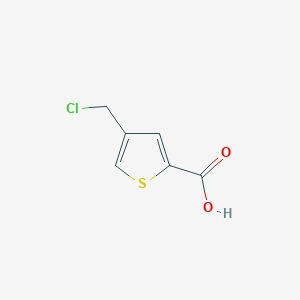
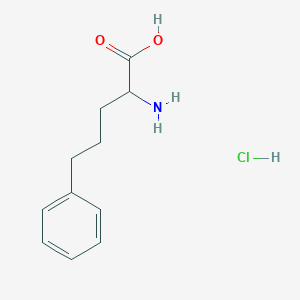
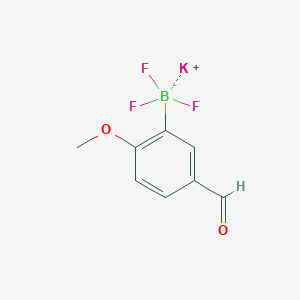

![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)
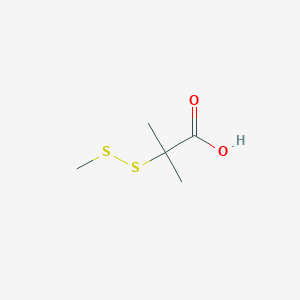
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15298430.png)

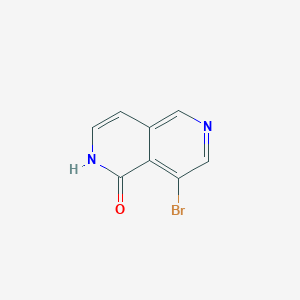
![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)

![{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15298457.png)
